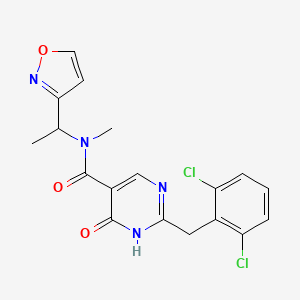

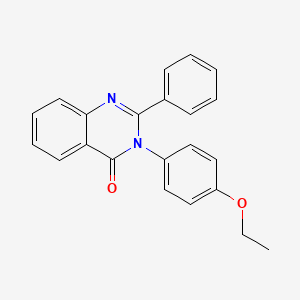

![molecular formula C16H22N4O4S B5553930 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include cyclization, condensation, and substitution reactions. For compounds similar in complexity to the one , researchers have utilized one-pot synthesis methods or multicomponent reactions (MCRs) to efficiently build the molecular framework (Khazaei et al., 2015; Shaterian & Azizi, 2014). These methods emphasize efficiency, often using catalysts or specific conditions to promote desired reactions while minimizing side products.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for understanding their chemical behavior. Techniques such as X-ray diffraction analysis and NMR spectroscopy are commonly employed to elucidate the configurations, conformations, and relative stereochemistry of complex molecules (Chimichi et al., 1996). These analyses reveal how the arrangement of atoms impacts the molecule's reactivity and potential interactions with other molecules.

Chemical Reactions and Properties

The chemical reactivity of a molecule like "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide" can be influenced by its functional groups and heterocyclic systems. Studies on similar compounds have investigated their participation in cycloaddition reactions, nucleophilic substitutions, and their behavior under catalytic conditions to form new bonds or introduce functional groups (Inamoto et al., 2013; Norris et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research in the field has led to the development of methodologies for synthesizing various pyrazole derivatives. These compounds are created through reactions involving hydrazine hydrate and different aldehydes, demonstrating the versatility of pyrazole chemistry in generating compounds with potential pharmacological activities. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution yields 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, with structural elucidation achieved through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).

Potential Pharmacological Activities

The synthetic pyrazole compounds synthesized from various reactions are subject to investigation for their potential pharmacological activities. For instance, the conversion of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides into pyrazolo[1,5-a]pyrimidine derivatives and their subsequent screening for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells highlights the interest in these compounds for therapeutic applications (Hassan et al., 2014).

Catalysis and Green Chemistry

Further research has also demonstrated the use of pyrazole derivatives in catalysis and green chemistry applications. For example, the use of a dibromo-chloro-dihydro-benzo[e][1,2,4]thiadiazine sulfonamide dioxide as a catalyst for the one-pot synthesis of pyranopyrazole and related derivatives under aqueous media conditions emphasizes the role of these compounds in facilitating efficient, eco-friendly chemical reactions (Khazaei et al., 2015).

Ligand Chemistry

The complexation and coordination oligomerization of pyrazine-capped dioxocyclams with metals, leading to various multi-metallic complexes, illustrate the utility of pyrazole derivatives in ligand chemistry. This area of study provides insights into the structural and electronic properties of metal complexes, which have implications for catalysis, materials science, and the development of novel therapeutic agents (Hegedus et al., 2003).

Eigenschaften

IUPAC Name |

[(4aR,7aS)-4-(1-methylpyrazole-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-18-6-5-12(17-18)16(22)20-8-7-19(15(21)11-3-2-4-11)13-9-25(23,24)10-14(13)20/h5-6,11,13-14H,2-4,7-10H2,1H3/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODASJRERVWKJG-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC(=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

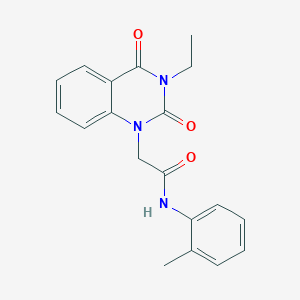

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

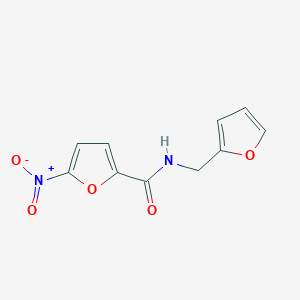

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)

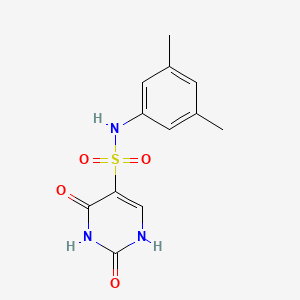

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)

![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)

![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)